Ibuprofen ethyl, (R)-, is the inactive enantiomer of ibuprofen ethyl. While (S)-ibuprofen is known for its anti-inflammatory properties through cyclooxygenase (COX) inhibition, (R)-ibuprofen exhibits significantly lower COX inhibition. [] Therefore, (R)-ibuprofen ethyl serves primarily as a valuable tool in various scientific research applications, particularly in areas like enantioselective synthesis and chiral separation studies.
Ibuprofen ethyl is synthesized from ibuprofen through various esterification methods. It falls under the category of prodrugs, which are pharmacologically inactive compounds that convert into an active drug within the body. This classification is essential for understanding its pharmacokinetics and therapeutic applications.
The synthesis of ibuprofen ethyl typically involves esterification reactions. Common methods include:
The molecular structure of ibuprofen ethyl can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are commonly employed to confirm the structure and purity of synthesized ibuprofen ethyl .
Ibuprofen ethyl undergoes various chemical reactions that are crucial for its pharmacological activity:
Ibuprofen functions primarily as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in prostaglandin synthesis:
The physical and chemical properties of ibuprofen ethyl include:
Ibuprofen ethyl has several scientific applications:
The chiral carbon atom in ibuprofen’s propanoic acid side chain creates two enantiomers with distinct pharmacological profiles. (S)-(+)-ibuprofen is the eutomer (therapeutically active form) that potently inhibits cyclooxygenase (COX)-1 and COX-2 enzymes, thereby suppressing prostaglandin synthesis. In contrast, (R)-(−)-ibuprofen (the distomer) exhibits >160-fold lower affinity for COX isoforms, rendering it therapeutically inert as an anti-inflammatory agent [5] [7]. This stereospecificity arises from differential binding: the (S)-enantiomer adopts a conformation that optimally interacts with the hydrophobic active site of COX, while the (R)-enantiomer’s orientation disrupts key hydrogen-bonding interactions [7].
Table 1: Stereochemical Properties of Ibuprofen Enantiomers
Parameter | (S)-(+)-Ibuprofen | (R)-(−)-Ibuprofen |
---|---|---|
COX-1 IC₅₀ (μM) | 4.8 ± 0.3 | >800 |
COX-2 IC₅₀ (μM) | 6.2 ± 0.5 | >800 |
Relative Anti-inflammatory Activity | 160x | 1x |
Unidirectional Inversion | No | Yes (50-60%) |
Ethyl esterification of (R)-ibuprofen modifies its steric and electronic properties without altering chiral integrity. The ethyl ester group:
(R)-(−)-ibuprofen undergoes complex, species-dependent biotransformations distinct from its (S)-enantiomer. Key metabolic events include:
Table 2: Metabolic Fate of (R)-(−)-Ibuprofen Ethyl Ester vs. Parent Enantiomer
Metabolic Pathway | (R)-(−)-Ibuprofen | (R)-(−)-Ibuprofen Ethyl Ester |
---|---|---|
Chiral Inversion Rate | 50-60% | <5% |
Primary Hydrolysis Site | N/A | Liver (carboxylesterase 1B) |
Active Metabolites | (S)-(+)-Ibuprofen | (R)-(−)-Ibuprofen |
Urinary Excretion | 95% as conjugates | 88% as intact ester + (R)-acid |
The development of (R)-ibuprofen ethyl ester addresses three critical limitations of racemic ibuprofen therapy:
Table 3: Advantages of Enantiopure (R)-(−)-Ibuprofen Ethyl Ester Formulations
Property | Racemic Ibuprofen | (R)-(−)-Ibuprofen Ethyl Ester | Significance |
---|---|---|---|
Chiral Inversion | 50-60% of R to S | <5% | Predictable pharmacokinetics |
Lipid Incorporation | High (R-enantiomer) | Undetectable | Reduced long-term toxicity risk |
Aqueous Solubility | 0.076 mg/mL | 4.1–5.2 mg/mL* | Enhanced bioavailability |
Formulation Versatility | Low | High (salts, hybrids, conjugates) | Diverse delivery options |
*Values for l-lysine isopropyl ester ibuprofenate analog [10]
Synthetic Innovations:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8